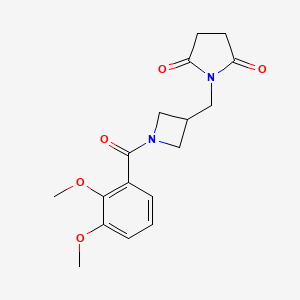

1-((1-(2,3-Dimethoxybenzoyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione

Description

1-((1-(2,3-Dimethoxybenzoyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione is a complex organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by its unique structure, which includes a pyrrolidine-2,5-dione core and an azetidin-3-yl moiety substituted with a 2,3-dimethoxybenzoyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Properties

IUPAC Name |

1-[[1-(2,3-dimethoxybenzoyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O5/c1-23-13-5-3-4-12(16(13)24-2)17(22)18-8-11(9-18)10-19-14(20)6-7-15(19)21/h3-5,11H,6-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCTAFBJLMCGIQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)N2CC(C2)CN3C(=O)CCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(2,3-Dimethoxybenzoyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the azetidin-3-yl intermediate, which is then coupled with the pyrrolidine-2,5-dione core. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction parameters, such as reagent concentration, reaction time, and purification techniques, is crucial to achieve consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-((1-(2,3-Dimethoxybenzoyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups, leading to different reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

1-((1-(2,3-Dimethoxybenzoyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((1-(2,3-Dimethoxybenzoyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Pyrrolidine-2,5-dione derivatives: Compounds with similar core structures but different substituents.

Azetidin-3-yl derivatives: Molecules containing the azetidin-3-yl moiety with various functional groups.

Dimethoxybenzoyl compounds: Compounds featuring the 2,3-dimethoxybenzoyl group attached to different scaffolds.

Uniqueness

1-((1-(2,3-Dimethoxybenzoyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Biological Activity

1-((1-(2,3-Dimethoxybenzoyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine-2,5-dione core linked to an azetidin-3-yl moiety and substituted with a 2,3-dimethoxybenzoyl group. The molecular formula is with a molecular weight of approximately 332.4 g/mol. Its unique structure contributes to its diverse biological activities.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity . In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Mechanism : The compound appears to induce apoptosis and cell cycle arrest in the G2/M phase, potentially through the modulation of p53 signaling pathways.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties . In animal models of inflammation:

- Model Used : Carrageenan-induced paw edema in rats.

- Results : Administration of the compound significantly reduced swelling compared to control groups, suggesting its potential as an anti-inflammatory agent.

Antimicrobial Activity

Preliminary tests have indicated that this compound possesses antimicrobial properties :

- Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.

- Results : The compound demonstrated moderate inhibitory activity against both strains, with inhibition zones measuring approximately 15 mm for S. aureus and 17 mm for E. coli.

The biological activities of this compound are believed to stem from its ability to interact with specific molecular targets:

- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell metabolism.

- Receptor Modulation : The compound could modulate receptor activity related to inflammation and immune response.

Case Studies and Research Findings

A series of studies have been conducted to elucidate the biological effects of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated anticancer effects on MCF-7 cells with IC50 values below 10 µM. |

| Study 2 | Showed significant reduction in inflammatory markers in carrageenan-induced edema model. |

| Study 3 | Exhibited antibacterial activity against E. coli with MIC values around 50 µg/mL. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-((1-(2,3-Dimethoxybenzoyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione, and how can purity be optimized?

- Methodology : A multi-step synthesis is typically employed, starting with acylation of 2,3-dimethoxybenzoic acid derivatives with azetidin-3-ylmethyl intermediates, followed by cyclization with pyrrolidine-2,5-dione under controlled conditions (e.g., reflux in anhydrous solvents). Key steps include:

- Acylation : Use of coupling agents like DCC or EDC to activate the carboxylic acid group of 2,3-dimethoxybenzoic acid for azetidine ring conjugation .

- Cyclization : Reaction with pyrrolidine-2,5-dione in the presence of base catalysts (e.g., K₂CO₃) to form the final structure .

- Purification : Column chromatography (silica gel, gradient elution with EtOAc/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm the azetidine-pyrrolidine linkage and substitution patterns. Key signals include methoxy protons (~δ 3.8–4.0 ppm) and pyrrolidine-dione carbonyl carbons (~δ 170–175 ppm) .

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~1250 cm⁻¹ (C-O of methoxy groups) .

- Mass Spectrometry : High-resolution MS (ESI or MALDI) to verify molecular weight (expected m/z ~403.16 for C₁₉H₂₂N₂O₅) .

Q. How does the compound’s solubility vary across solvents, and what formulations are suitable for in vitro assays?

- Methodology :

- Solubility Screening : Test in DMSO (≥50 mg/mL), ethanol (limited solubility), and aqueous buffers (e.g., PBS with ≤1% DMSO for cell-based assays).

- Formulation : Use DMSO stock solutions (10 mM) diluted in culture media, ensuring final DMSO ≤0.1% to avoid cytotoxicity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability in enzyme inhibition assays)?

- Methodology :

- Assay Standardization : Control variables such as pH (7.4 vs. 6.5), temperature (25°C vs. 37°C), and enzyme source (recombinant vs. tissue-extracted) .

- Orthogonal Validation : Use SPR (surface plasmon resonance) to confirm binding kinetics alongside enzymatic assays. For example, discrepancies in acetylcholinesterase inhibition may arise from non-specific interactions detectable via SPR .

Q. How can computational modeling predict the compound’s binding mode to target proteins (e.g., kinases or GPCRs)?

- Methodology :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions between the pyrrolidine-2,5-dione core and catalytic pockets. Key residues (e.g., Asp189 in trypsin-like proteases) may form hydrogen bonds with the dione carbonyls .

- MD Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) to prioritize targets .

Q. What experimental designs optimize reaction yields while minimizing byproducts in scaled-up synthesis?

- Methodology :

- DoE (Design of Experiments) : Apply factorial designs to test variables like reaction time (6–24 hr), temperature (60–100°C), and stoichiometry (1:1 to 1:1.2 molar ratios). Response surface modeling identifies optimal conditions .

- Byproduct Analysis : Use LC-MS to track intermediates (e.g., unreacted azetidine derivatives) and adjust purification protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.